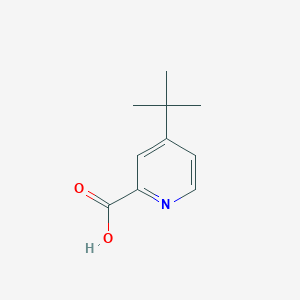

4-(tert-Butyl)picolinic acid

Descripción general

Descripción

4-(tert-Butyl)picolinic acid is a chemical compound with the molecular formula C10H13NO2. It is a derivative of picolinic acid, where a tert-butyl group is attached to the fourth position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(tert-Butyl)picolinic acid can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylpyridine-2-carbonitrile with hydrochloric acid under heating conditions. This method yields this compound hydrochloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective functionalization.

Análisis De Reacciones Químicas

Types of Reactions: 4-(tert-Butyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Aplicaciones Científicas De Investigación

4-(tert-Butyl)picolinic acid has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-(tert-Butyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and disrupt their function. This mechanism is similar to that of picolinic acid, which is known to modulate cellular functions and has antiviral properties .

Comparación Con Compuestos Similares

Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

Nicotinic Acid: Has the carboxyl side chain at the 3-position.

Isonicotinic Acid: Has the carboxyl side chain at the 4-position.

Uniqueness: 4-(tert-Butyl)picolinic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Actividad Biológica

4-(tert-Butyl)picolinic acid (TBPA) is a derivative of picolinic acid that has garnered attention for its diverse biological activities. This article reviews the current understanding of TBPA's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a carboxylic acid group and a tert-butyl substituent at the 4-position. This structural modification influences its solubility, stability, and interaction with biological targets.

The biological activity of TBPA is primarily attributed to its role as a ligand in various biochemical pathways:

- Inflammation Modulation : TBPA has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). These cytokines are critical in mediating inflammatory responses, suggesting that TBPA may have therapeutic applications in inflammatory diseases .

- Neurotoxicity Inhibition : Research indicates that TBPA can act as an inhibitor of botulinum neurotoxin A (BoNT/A), specifically targeting the β-exosite of the neurotoxin. This interaction may provide a novel approach for treating botulism and related neurotoxic conditions .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Inflammatory Disease Model : In a study investigating the effects of TBPA on murine models of inflammation, administration resulted in significant reductions in serum levels of IL-1 and TNF-α. The findings suggest that TBPA could serve as a therapeutic agent for conditions characterized by excessive inflammation .

- Botulinum Neurotoxin Inhibition : A detailed kinetic study demonstrated that TBPA binds effectively to the β-exosite of BoNT/A, leading to low micromolar inhibition rates. This binding was confirmed through molecular docking studies, indicating potential for developing TBPA derivatives as therapeutic agents against botulism .

- Herbicidal Activity : Recent research has explored the herbicidal properties of picolinic acid derivatives, including TBPA. Compounds were tested against common agricultural weeds, showing promising results that suggest potential applications in agricultural chemistry .

Propiedades

IUPAC Name |

4-tert-butylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-11-8(6-7)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBJZCKLMQKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560839 | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42205-74-3 | |

| Record name | 4-(1,1-Dimethylethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42205-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.